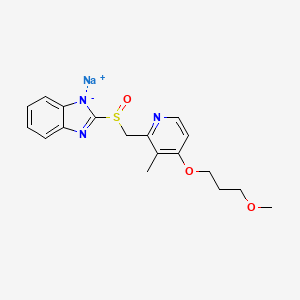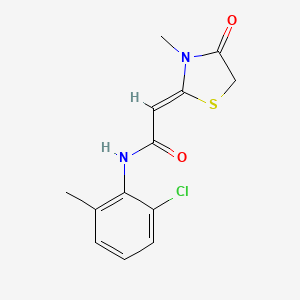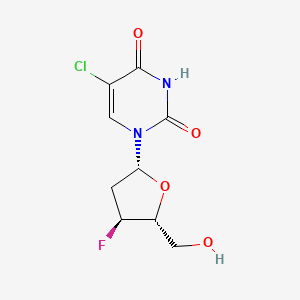![molecular formula C13H12N4S B1678851 3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole CAS No. 328023-11-6](/img/structure/B1678851.png)
3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Overview
Description
“3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole” is a chemical compound that belongs to the class of 1,2,4-triazino[5,6-b]indole-3-thioethers . These compounds have been identified as effective inhibitors of the Kanamycin Resistance Enzyme Eis from Mycobacterium tuberculosis . Eis is an acetyltransferase that multiacetylates kanamycin and other aminoglycosides, rendering them unable to bind the bacterial ribosome .
Synthesis Analysis
The synthesis of new fused systems of triazino[5,6-b]indole starts with the preparation of 3-amino[1,2,4]-triazino[5,6-b]indole by the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid . The intermediate compound then reacts with various reagents to form new heterotetracyclic nitrogen systems .
Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple rings and functional groups. A crystal structure of Eis in complex with a potent inhibitor shows that the inhibitors bind in the aminoglycoside binding site snugly inserted into a hydrophobic cavity .
Chemical Reactions Analysis
The reaction of 4,5-dihydro-3H-1,2,4-triazino[5,6-b]indole-3-thion with propargyl bromide, in ethanol at 80°C, produces mono-propargylated 3-(prop-2-one-1-ylthio)-5H-1,2,4-triazino[5,6-b]indole .
Scientific Research Applications
Inhibition of Midasin (Mdn1)
Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
Rbin-1 is a potent and selective chemical inhibitor of Midasin (Mdn1), an essential protein for eukaryotic ribosome biogenesis .
Methods of Application
The exact methods of application are not specified in the sources, but typically, such inhibitors are used in in vitro biochemical assays or cell-based assays to study the function of the target protein.
Results or Outcomes
Rbin-1 has been shown to inhibit the growth of fission yeast strains in vitro (GI 50 = 136 nM) and inhibits mdn1 ATPase activity by approximately 40% when used at a concentration of 1 µM .
Synthesis of New Fused Systems
Scientific Field
Organic Chemistry
Summary of the Application
The compound “3-((2-methylallyl)thio)-5H-[1,2,4]triazino[5,6-b]indole” is used in the synthesis of new fused systems of triazino [5,6-b]indole .
Methods of Application
The synthesis starts with the preparation of 3-amino [1,2,4]-triazino [5,6-b]indole 1 by the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid .
Results or Outcomes
The intermediate compound 1 reacted with aldehyde, ethyl chloroformate, triethyl orthoformate, and ninhydrine and gave new heterotetracyclic nitrogen systems .
Antifungal Drug Development
Scientific Field
Pharmacology and Mycology
Summary of the Application
Rbin-1 has potential as a catalyst for the development of new antifungal drugs . This is an exciting prospect as antifungal drugs with new mechanisms of action have been approved in recent years .
Results or Outcomes
The Rockefeller University’s laboratory is collaborating with the Tri-Institutional Therapeutics Discovery Institute (Tri-I TDI) to accelerate early drug discovery .
Synthesis of New Fused Systems
Results or Outcomes
The intermediate compound 1 reacted with various types of reagents including ammonia, hydrazine hydrate, semicarbazide HCl in various media to give triazino- [5,6-b]indole-3,4-diamine 2 .
Future Directions
The future directions for research on these compounds include their preclinical development as novel kanamycin adjuvant therapies to treat kanamycin-resistant tuberculosis . This is due to their ability to inhibit Eis in vitro and partially restore kanamycin sensitivity in a Mycobacterium tuberculosis kanamycin-resistant strain in which Eis is upregulated .
properties
IUPAC Name |
3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4S/c1-8(2)7-18-13-15-12-11(16-17-13)9-5-3-4-6-10(9)14-12/h3-6H,1,7H2,2H3,(H,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCWHNSRTRBKBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174134 | |
| Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methylprop-2-enylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | |
CAS RN |
328023-11-6 | |
| Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328023-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2-Methyl-2-propen-1-yl)thio]-5H-1,2,4-triazino[5,6-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



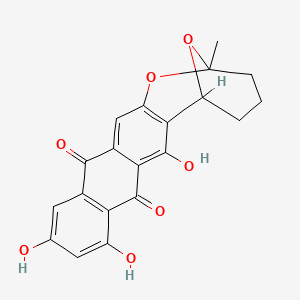
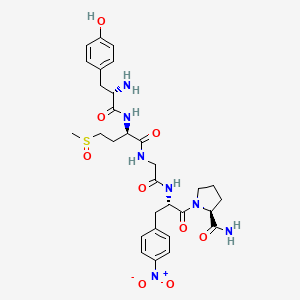
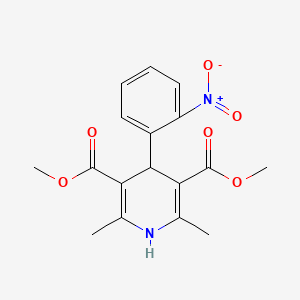
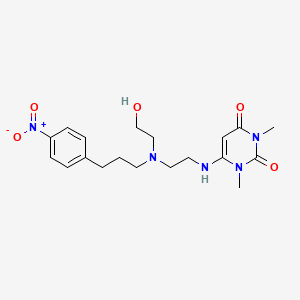
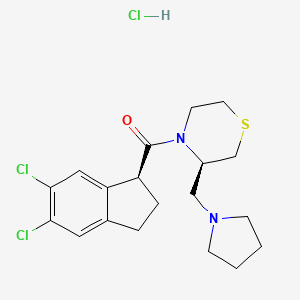

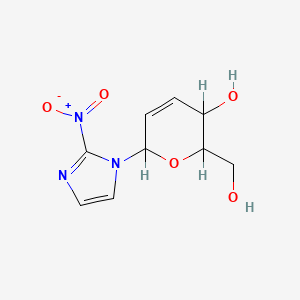
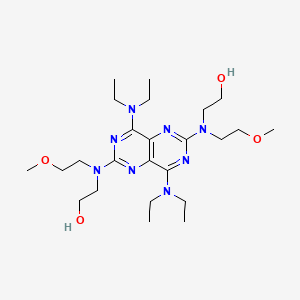
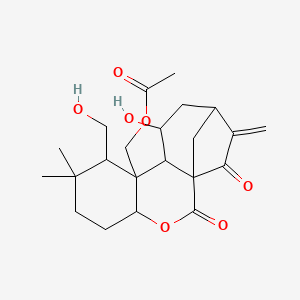
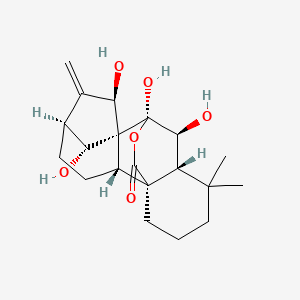
![3,6,8-Trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1678784.png)
